molecular formula C8H7Cl2N3S B13301135 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13301135
M. Wt: 248.13 g/mol
InChI Key: BVFBYCYRDNLAPM-UHFFFAOYSA-N
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Description

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of chlorine atoms and the heterocyclic structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by chlorination to introduce the chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene and pyrazole rings can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C8H7Cl2N3S

Molecular Weight

248.13 g/mol

IUPAC Name

4-chloro-1-[(3-chlorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)

InChI Key

BVFBYCYRDNLAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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